molecular formula C12H14FNO4S B12703973 5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone CAS No. 111711-59-2

5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone

Cat. No.: B12703973
CAS No.: 111711-59-2
M. Wt: 287.31 g/mol
InChI Key: FBWSNTMYRBTLHF-UHFFFAOYSA-N
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Description

5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C12H14FNO4S It is known for its unique structure, which includes an ethoxy group, a fluorophenyl sulfonyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone typically involves multi-step synthetic routes. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone
  • 5-Ethoxy-1-((4-chlorophenyl)sulfonyl)-2-pyrrolidinone
  • 5-Ethoxy-1-((4-bromophenyl)sulfonyl)-2-pyrrolidinone

Uniqueness

5-Ethoxy-1-((4-fluorophenyl)sulfonyl)-2-pyrrolidinone is unique due to the presence of the ethoxy group and the fluorophenyl sulfonyl group, which confer specific chemical and biological properties

Properties

CAS No.

111711-59-2

Molecular Formula

C12H14FNO4S

Molecular Weight

287.31 g/mol

IUPAC Name

5-ethoxy-1-(4-fluorophenyl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C12H14FNO4S/c1-2-18-12-8-7-11(15)14(12)19(16,17)10-5-3-9(13)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI Key

FBWSNTMYRBTLHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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